3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-amino-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBWQRMWAZISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280607 | |
| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-79-4 | |
| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine generally proceeds via:
- Halogenated trifluoromethylpyridine precursors (e.g., chloro- or bromo-substituted trifluoromethylpyridines)
- Nucleophilic substitution with ammonia or ammonium salts
- Catalytic hydrogenation or reduction steps if necessary
- Hydroxylation or introduction of hydroxy groups through controlled reaction conditions or post-functionalization
This approach ensures regioselective substitution at the 3-amino and 4-hydroxy positions on the pyridine ring bearing a trifluoromethyl group at position 2.
Two-Stage Synthesis Involving Hydrogenation
Another detailed method involves a two-stage process starting from dichloro-trifluoromethylpyridine:
- Stage 1: Reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in a solvent mixture of tetrahydrofuran and water at 150°C in an autoclave for 6 hours. This step replaces one chlorine atom with an amino group.
- Stage 2: Catalytic hydrogenation using 5% palladium on activated carbon at 100°C under hydrogen pressure (~2 MPa) for 3 hours to reduce the remaining chloro substituent or to stabilize the amino group.
The product is purified by extraction, crystallization, and washing steps to yield 2-amino-4-(trifluoromethyl)pyridine with approximately 71.9% yield.
| Step | Conditions | Result |
|---|---|---|
| Ammonolysis | 150°C, 6 h, THF/H2O, autoclave | Partial substitution of Cl by NH2 |
| Hydrogenation | 100°C, 3 h, 5% Pd/C, H2, 2 MPa | Reduction and stabilization |
| Yield | ~71.9% | White crystalline product |
| Characterization | 1H-NMR confirms structure | δ 4.713 (br s, 2H), others |
This method is adaptable for preparing amino-trifluoromethylpyridines with further hydroxylation steps to obtain 3-amino-4-hydroxy derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogeno-trifluoromethylpyridine + NH3 | 2-chloro-4-(trifluoromethyl)pyridine | 100-180°C, 2-120 atm, 5-100 h | Cuprous chloride | High | Preferred industrial method, scalable |
| Two-stage ammonolysis + hydrogenation | 2,6-dichloro-4-(trifluoromethyl)pyridine | Stage 1: 150°C, 6 h; Stage 2: 100°C, 3 h, H2, Pd/C | Pd/C (5%), Cu catalyst | ~72 | Produces amino derivative, requires purification |
| Boronic acid route (analogous) | 4-picoline-3-boric acid | Room temp, 4 h, acetonitrile/water | Cupric oxide | 85 (for methyl analog) | Potential for adaptation to trifluoromethyl derivatives |
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block : 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is frequently employed in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions .
- Reactivity : The compound can undergo various chemical reactions such as nucleophilic substitutions and cyclizations, leading to diverse derivatives that exhibit different properties .
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
- Anticancer Research : The compound has been studied for its interaction with biological targets involved in cancer pathways. For example, it has been linked to the synthesis of active pharmaceutical ingredients like naporafenib, which is used in treating certain types of cancers .
Medicine
- Drug Development : Ongoing research aims to explore the compound's utility in drug formulation, particularly its ability to interact with specific cellular targets. Its unique functional groups may enhance the efficacy and specificity of therapeutic agents .
- Clinical Trials : Several derivatives of trifluoromethylpyridines are currently undergoing clinical trials for various therapeutic applications, indicating the compound's potential in modern medicine .
Agrochemicals
- Crop Protection : this compound and its derivatives are utilized in developing agrochemicals aimed at protecting crops from pests. Its fluorinated structure contributes to improved efficacy compared to non-fluorinated analogs .
- Market Approval : Numerous agrochemical products containing trifluoromethylpyridine moieties have received market approval, reflecting their importance in agricultural applications .
Case Study 1: Anticancer Activity
A study published in Nature explored the role of trifluoromethylpyridine derivatives in inhibiting cancer cell proliferation. The research demonstrated that compounds similar to this compound effectively inhibited key signaling pathways associated with tumor growth.
Case Study 2: Agrochemical Development
In a recent report by Pest Management Science, researchers highlighted the successful integration of trifluoromethylpyridine derivatives into new formulations for pest control. These formulations exhibited enhanced activity against resistant pest strains compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The positions of substituents on the pyridine ring significantly influence molecular properties. Below is a comparative analysis of key analogs:
*Calculated from molecular formula C₆H₅F₃N₂O.
Key Observations :
- Hydroxy Group: The -OH group in the target compound enhances solubility but may increase susceptibility to metabolic oxidation compared to non-hydroxylated analogs .
Antiparasitic Activity
- UDO and UDD Analogs: Pyridine derivatives with -CF₃ groups (e.g., UDO and UDD) inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole. However, their larger molecular structures (e.g., piperazine and chlorophenyl moieties) contribute to higher molecular weights (>400 Da) compared to the target compound .
- Chloro Substitution : Dichlorination in analogs (e.g., 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine) enhances antiparasitic activity, suggesting electron-withdrawing groups improve target binding .
Neuroprotective Activity
- Trifluoromethylpyridine Derivatives: Compounds like 3-(aminomethyl)-6-(trifluoromethyl)pyridine (9f) exhibit 82% cell viability at 3 μM, comparable to reference neuroprotective agents. Electron-donating groups (e.g., -CH₃ at position 4) further enhance viability (136%), indicating substituent position and electronic effects dictate activity .
Antibacterial Activity
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
- Positional Tolerance: The amino group at position 3 is critical for hydrogen bonding in antiparasitic analogs, while position 4 hydroxy may introduce polarity without sacrificing activity .
Data Table: Comparative Profiles of Selected Analogs
Biological Activity
The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are advantageous in pharmaceutical applications. The presence of the amino and hydroxyl groups suggests potential interactions with biological targets, including enzymes and receptors.
| Functional Group | Position | Effect |
|---|---|---|
| Amino | 3 | Potential interaction with receptors |
| Hydroxyl | 4 | Possible involvement in hydrogen bonding |
| Trifluoromethyl | 2 | Increases lipophilicity and metabolic stability |
Biological Activity Insights
While direct studies on 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine are scarce, related compounds containing trifluoromethyl groups have been documented to exhibit various biological activities:
- Anticancer Properties : Many trifluoromethyl-containing pyridine derivatives have been evaluated for their anticancer potential. For instance, compounds similar to this compound have shown activity against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression .
- Enzyme Inhibition : The structural motifs present in this compound suggest it could act as an enzyme inhibitor. Trifluoromethylpyridines have been associated with inhibition of enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
- Pharmacological Applications : Compounds with similar structures have been utilized in drug development, particularly for conditions such as cancer and inflammatory diseases. The trifluoromethyl group is often a key feature in drugs that target specific molecular pathways .
Case Studies
Although specific case studies on this compound are lacking, research on analogous compounds provides relevant insights:
- Study on Pyridine Derivatives : A study investigated the synthesis and biological activity of various pyridine derivatives, including those with trifluoromethyl groups. Results indicated that these compounds could effectively inhibit certain cancer cell lines and demonstrated promising pharmacokinetic profiles .
- Metabolic Stability Research : Research has shown that trifluoromethylated compounds often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This property is particularly desirable in drug development, where prolonged action and reduced toxicity are critical .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, and what challenges are associated with introducing the trifluoromethyl group?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
Chlorination of the pyridine ring to activate specific positions.
Trifluoromethylation via nucleophilic substitution using reagents like trifluoromethyl copper complexes or electrophilic sources (e.g., Togni’s reagent). Challenges include controlling regioselectivity and avoiding side reactions due to the strong electron-withdrawing nature of the CF₃ group, which can deactivate the ring toward further substitution .
Hydroxylation and amination , often achieved via hydrolysis of halogenated intermediates or catalytic amination under controlled pH.
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxy and amino protons) and confirm CF₃ group integration.
- FT-IR : Verify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- HPLC/UPLC : Assess purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms.
Q. What are the key reactivity patterns of the amino and hydroxy groups in this compound, and how do they influence derivatization strategies?
- Methodological Answer :
- The amino group undergoes acylation or alkylation, enabling conjugation with carbonyl-containing moieties.
- The hydroxy group can participate in nucleophilic substitutions (e.g., Mitsunobu reactions) or form ethers/esters.
- Electron-withdrawing CF₃ group reduces ring electron density, making the compound less reactive toward electrophilic aromatic substitution but more prone to nucleophilic attack at activated positions .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of the trifluoromethyl group during synthesis to minimize by-products?
- Methodological Answer :
- Use directed ortho-metalation (DoM) strategies to position the CF₃ group selectively.
- Employ transition-metal catalysts (e.g., Pd or Cu) to enhance cross-coupling efficiency in trifluoromethylation steps.
- Monitor reaction kinetics via in situ Raman spectroscopy to identify intermediates and adjust conditions (temperature, solvent polarity) for improved regiocontrol .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the electronic effects of the trifluoromethyl group?
- Methodological Answer :
- Compare DFT calculations (e.g., HOMO/LUMO energies, electrostatic potential maps) with X-ray crystallography data to validate bond lengths and angles influenced by CF₃ substitution .
- Use NMR chemical shift calculations (e.g., GIAO method) to correlate experimental shifts with predicted electronic environments.
Q. How can the stability of this compound under various pH and temperature conditions be systematically evaluated for pharmaceutical applications?
- Methodological Answer :
- Conduct accelerated stability studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25–60°C and monitor degradation via HPLC.
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures and identify degradation products .
- Light Sensitivity : Expose to UV/visible light and track photodegradation pathways using LC-MS.
Q. What advanced techniques are critical for elucidating the solid-state structure and dynamic behavior of this compound in solution?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve 3D molecular packing and hydrogen-bonding networks (e.g., between amino/hydroxy groups and adjacent molecules) .
- Dynamic NMR : Study conformational flexibility in solution by analyzing temperature-dependent line broadening or exchange spectroscopy (EXSY).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
